rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound that features an azabicyclo[3.2.1]octane framework. This structure is significant due to its presence in various biologically active molecules, particularly tropane alkaloids, which exhibit a wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings, such as the Diels-Alder reaction and desymmetrization processes, can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield saturated or partially saturated compounds.
Scientific Research Applications
rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
- rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid
Uniqueness
rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene is unique due to its methoxy group at the 2-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Properties
CAS No. |
2639390-54-6 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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